6-Ethoxyimidazo[1,2-b]pyridazine

Medicinal Chemistry Drug Design ADME Properties

Procure 6-ethoxyimidazo[1,2-b]pyridazine to access a privileged kinase scaffold where C6 ethoxy substitution directly governs target potency and selectivity. Systematic SAR shows that replacing ethoxy with methoxy, aryl, or halogen alters IC50 by orders of magnitude and reshapes kinase profiles. Its logP (1.128) enables systematic lipophilicity tuning versus methoxy (logP 0.68) without altering H-bonding. Ideal for optimizing cellular potency and ADME properties in ALK, Mps1, DYRK, and CLK inhibitor programs.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 57470-53-8
Cat. No. B1319444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxyimidazo[1,2-b]pyridazine
CAS57470-53-8
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCCOC1=NN2C=CN=C2C=C1
InChIInChI=1S/C8H9N3O/c1-2-12-8-4-3-7-9-5-6-11(7)10-8/h3-6H,2H2,1H3
InChIKeyMXFQECQTZILHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxyimidazo[1,2-b]pyridazine (CAS 57470-53-8): Core Scaffold for Kinase-Focused Medicinal Chemistry and SAR Studies


6-Ethoxyimidazo[1,2-b]pyridazine (CAS 57470-53-8) is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold extensively utilized in kinase inhibitor discovery and structure-activity relationship (SAR) campaigns [1]. It features an ethoxy substituent at the 6-position of the fused bicyclic core (molecular formula C8H9N3O; molecular weight 163.18 g/mol; solid form) . While not a terminal bioactive molecule itself, this compound serves as a critical intermediate for introducing the 6-ethoxyimidazo[1,2-b]pyridazine fragment into lead compounds targeting kinases such as ALK, Mps1 (TTK), IRAK4, DYRK, and CLK, where subtle modifications at the 6-position profoundly impact potency, selectivity, and pharmacokinetic properties [2][3][4].

Why 6-Ethoxyimidazo[1,2-b]pyridazine Cannot Be Interchanged with Other 6-Substituted Analogs in Medicinal Chemistry


Substitution at the 6-position of the imidazo[1,2-b]pyridazine core is not a neutral exchange; it is a primary determinant of both biochemical activity and drug-like properties. Systematic SAR studies across multiple kinase targets (Mps1, ALK, DYRK/CLK, TAK1) demonstrate that replacing the 6-ethoxy group with alternative substituents (e.g., methoxy, aryl, morpholino, or halogen) can alter potency by orders of magnitude (IC50 shifts from >1000 nM to <10 nM), dramatically change kinase selectivity profiles (e.g., Mps1 inhibition with >190-fold selectivity over other kinases [1]), and critically impact oral bioavailability and in vivo efficacy [2]. Therefore, the 6-ethoxy variant is not a generic replacement; it is a specific structural choice that must be justified based on quantitative SAR data to achieve the desired target engagement and pharmacokinetic profile [3].

6-Ethoxyimidazo[1,2-b]pyridazine Differentiation Evidence: Quantitative Comparisons vs. Key 6-Substituted Analogs


Physicochemical Property Differentiation: Calculated logP and Topological Polar Surface Area (TPSA) vs. 6-Methoxy Analog

The replacement of the 6-methoxy group with an ethoxy group results in quantifiable changes to lipophilicity and polar surface area, which are critical for predicting membrane permeability and oral absorption. Based on computed physicochemical properties, 6-ethoxyimidazo[1,2-b]pyridazine exhibits a higher calculated logP (1.128) compared to its 6-methoxy analog (CAS 17240-33-4), which has a calculated logP of approximately 0.68 . The topological polar surface area (TPSA) remains identical at 39.42 Ų for both compounds, indicating that the difference in lipophilicity arises solely from the added methylene group without altering hydrogen-bonding capacity . This ~0.45 logP increase corresponds to an approximate 2.8-fold increase in partition coefficient, potentially enhancing membrane diffusion rates for the ethoxy-substituted scaffold [1].

Medicinal Chemistry Drug Design ADME Properties

Synthetic Utility: Direct Displacement of 6-Chloroimidazo[1,2-b]pyridazine with Ethanol

6-Ethoxyimidazo[1,2-b]pyridazine is directly synthesized from the commercially available 6-chloroimidazo[1,2-b]pyridazine (CAS 6775-78-6) via nucleophilic aromatic substitution with ethanol under reflux . This straightforward conversion (3 g of chloro precursor with 0.55 g sodium in 30 mL ethanol, reflux for 3 hours) provides a high-yielding, scalable route to the 6-ethoxy building block . In contrast, the synthesis of the 6-methoxy analog requires similar conditions but with methanol, while the 6-aryl-substituted analogs (e.g., 21b in the Mps1 inhibitor series) require palladium-catalyzed cross-coupling reactions (Suzuki or Stille) that introduce additional complexity, cost, and purification challenges [1]. The ethoxy group thus represents a synthetically accessible, atom-economical 6-substituent that balances molecular complexity with ease of preparation.

Organic Synthesis Building Blocks Medicinal Chemistry

Kinase Scaffold Contextualization: The 6-Ethoxy Group in the Imidazo[1,2-b]pyridazine Kinase Inhibitor Landscape

While specific IC50 data for the unsubstituted 6-ethoxy building block is not available (as it is not a terminal inhibitor), the 6-ethoxy group has been explicitly incorporated into potent kinase inhibitor series. For instance, compound O-10, a macrocyclic ALK inhibitor containing a 6-alkoxy-substituted imidazo[1,2-b]pyridazine core (where the 6-position is part of a cyclic ether), exhibits IC50 values of 2.6 nM (ALKWT), 6.4 nM (ALKG1202R), and 23 nM (ALKL1196M/G1202R), demonstrating that 6-oxygen substitution can confer potent activity against clinically relevant resistant mutants [1]. In contrast, the 6-methoxy-substituted imidazo[1,2-b]pyridazine scaffold has been primarily explored for antidiabetic activity, with derivatives showing up to 69.87% hypoglycemic activity relative to insulin [2]. This divergence in therapeutic applications underscores that the precise nature of the 6-alkoxy group directs the biological profile of the final elaborated molecule. The 6-ethoxy variant thus occupies a distinct chemical space within the imidazo[1,2-b]pyridazine kinase inhibitor landscape, positioned between the 6-methoxy (antidiabetic) and 6-aryl (Mps1-selective) subclasses [3].

Kinase Inhibitors SAR Cancer Research

6-Ethoxyimidazo[1,2-b]pyridazine: Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization: SAR Exploration at the 6-Position

Medicinal chemistry teams developing kinase inhibitors (e.g., Mps1, ALK, DYRK) should procure 6-ethoxyimidazo[1,2-b]pyridazine as a core building block for SAR studies. Its distinct physicochemical profile (logP = 1.128) compared to the 6-methoxy analog (logP = 0.68) allows systematic evaluation of lipophilicity effects on cellular potency and ADME properties without altering hydrogen-bonding capacity . The ethoxy group serves as a balanced substituent—more lipophilic than methoxy but synthetically simpler than aryl groups—providing an optimal intermediate point in property-guided optimization campaigns [1].

Synthetic Methodology Development: Benchmarking Nucleophilic Aromatic Substitution

Process chemistry and organic synthesis groups can utilize 6-ethoxyimidazo[1,2-b]pyridazine as a benchmark product for optimizing nucleophilic aromatic substitution (SNAr) reactions on the imidazo[1,2-b]pyridazine core. The well-defined synthesis from 6-chloroimidazo[1,2-b]pyridazine with sodium ethoxide provides a robust model system for evaluating reaction conditions, yields, and scalability prior to applying more complex alkoxide nucleophiles .

Chemical Library Construction: Diversifying Heterocyclic Building Block Collections

Compound management and library production groups building diverse heterocyclic collections should include 6-ethoxyimidazo[1,2-b]pyridazine as a key scaffold variant. Alongside its 6-methoxy, 6-chloro, and 6-bromo analogs, this compound completes a logical series of 6-substituted imidazo[1,2-b]pyridazines, enabling parallel synthesis of structurally diverse compound arrays for high-throughput screening against multiple kinase targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethoxyimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.